Dexniguldipine

Description

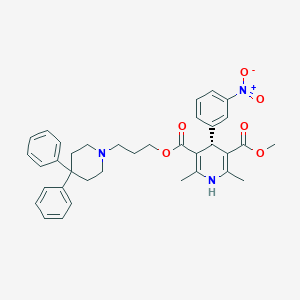

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3/t33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJMLYUFVDMUHP-MGBGTMOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152666 | |

| Record name | (+)-Niguldipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120054-86-6 | |

| Record name | (+)-Niguldipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120054-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexniguldipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120054866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexniguldipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-Niguldipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXNIGULDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9DG6ZTC43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Molecular Interactions

Targeting Multidrug Resistance (MDR) Pathways

Direct Interaction with P-glycoprotein (P-gp)

Characterization of P-gp Binding Sites

Computational Modeling of P-gp Interaction (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational methods such as molecular docking and molecular dynamics (MD) simulations have been instrumental in elucidating the interaction between dihydropyridine (B1217469) (DHP) derivatives, including dexniguldipine, and P-glycoprotein (P-gp). fishersci.ca These in silico approaches have been used to construct and refine homology models of human P-gp, often situated within a lipid bilayer to simulate a natural cellular environment. fishersci.ca

Molecular docking studies have been employed to predict the binding modes and affinities of small molecules to P-gp. mims.comguidetoimmunopharmacology.org These simulations suggest that DHPs bind to a site located in the cytoplasmic region of P-gp, specifically within the nucleotide-binding domain (NBD). nih.gov Photoaffinity labeling studies using a this compound analogue have identified the peptide sequence region 468-527, which is situated between the Walker A and B motifs of the N-terminal ATP-binding cassette, as the primary interaction site. mims.comnih.gov Further computational analyses have highlighted the crucial role of specific amino acid residues in the binding of DHPs. Key interactions have been identified with residues such as Gln912, Ser909, Arg905, Ser474, and Val472, emphasizing that these interactions are crucial for the inhibitory activity of these ligands against P-gp. fishersci.ca

Impact on Chemotherapeutic Agent Cytotoxicity and Resistance Reversal

This compound has demonstrated a significant ability to enhance the effectiveness of various chemotherapeutic agents and reverse multidrug resistance (MDR). guidetopharmacology.org As a second-generation P-gp modulator, it effectively reverses P-gp-mediated resistance. guidetopharmacology.orgsciensage.info In vitro studies have shown that this compound potentiates the cytotoxicity of drugs such as doxorubicin (B1662922) and etoposide (B1684455) in several cell lines. guidetopharmacology.orgwikipedia.org This synergistic effect is linked to the reversal of MDR associated with P-gp activity. guidetopharmacology.org

Research on the intrinsically MDR rat colon carcinoma (CC531) model provides specific evidence of this potentiation. In vitro, a low concentration of this compound (50 ng/ml) increased the cytotoxicity of epidoxorubicin by approximately 15-fold. citeab.com In vivo experiments with the same tumor model also showed that this compound modestly but consistently enhanced the tumor-growth-inhibiting effect of epidoxorubicin. citeab.com Furthermore, in blast populations from patients with acute myeloid leukemia (AML), 1 µM this compound was able to reverse the cellular efflux of daunorubicin (B1662515) (DNR), daunorubicinol (B1669839) (DNR-OL), and idarubicinol (B1259273) (IDA-OL), further confirming its role as an effective MDR modulator. nih.gov

Table 1: Effect of this compound on Chemotherapeutic Agent Cytotoxicity

| Chemotherapeutic Agent | Cell/Tumor Model | This compound Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Epidoxorubicin | CC531 rat colon carcinoma (in vitro) | 50 ng/mL | ~15-fold increase in cytotoxicity | citeab.com |

| Epidoxorubicin | CC531 rat colon carcinoma (in vivo) | 30 mg/kg/day | Consistent potentiation of tumor-growth inhibition | citeab.com |

| Doxorubicin, Etoposide | Various cell lines (in vitro) | Not specified | Enhanced cytotoxicity | guidetopharmacology.orgwikipedia.org |

| Daunorubicin, Idarubicinol | AML blast populations | 1 µM | Reversal of drug efflux | nih.gov |

Absence of Influence on MDR1 Gene Expression

The interaction between this compound and the expression of the MDR1 gene (also known as ABCB1), which encodes P-glycoprotein, is complex. alfa-chemistry.comwikipedia.org Contrary to the notion that it may not influence gene expression, studies indicate that this compound can induce an upregulation of MDR1 mRNA. In a study using BRO/mdr1.1 human melanoma xenografts, treatment with this compound alone led to an upregulation of MDR1 mRNA to levels 2.7- to 3.8-fold higher than control levels within 4-8 hours. fishersci.ca When combined with the chemotherapeutic agent vincristine (B1662923), a similar increase of 3.6- to 3.7-fold was observed 4 hours after injection. fishersci.ca This finding suggests that this compound's mechanism of reversing P-gp-mediated drug resistance does not involve the downregulation of MDR1 gene expression; instead, it may trigger a compensatory increase in its transcription. fishersci.ca

Specificity Regarding Topoisomerase II-Mediated Resistance

The primary mechanism of this compound's interaction with topoisomerases does not appear to involve Topoisomerase II, which is a known factor in some forms of atypical multidrug resistance. fishersci.caprobes-drugs.org Instead, research has specifically identified this compound as a potent inhibitor of eukaryotic DNA Topoisomerase I . fishersci.camybiosource.comctdbase.orginvivochem.cn

Its mechanism of action on Topoisomerase I is distinct from that of other inhibitors like camptothecin (B557342). ctdbase.orginvivochem.cn While camptothecin acts as a competitive inhibitor of the DNA religation step, this compound functions through a noncompetitive mechanism of inhibition. ctdbase.orginvivochem.cn At concentrations below 1 µM, it selectively inhibits the religation step, which stabilizes the covalent Topoisomerase I-DNA intermediate. ctdbase.orginvivochem.cn At concentrations above 1 µM, it inhibits both the DNA cleavage and religation reactions catalyzed by the enzyme. ctdbase.orginvivochem.cn Although it has been hypothesized that some dihydropyridine derivatives might affect Topoisomerase II levels or activity, the established and specific action of this compound is the noncompetitive inhibition of Topoisomerase I. fishersci.camybiosource.com

Interference with Intracellular Signal Transduction Cascades

This compound is recognized as a potent and selective inhibitor of Protein Kinase C (PKC), a family of enzymes crucial for various cellular signaling pathways. guidetopharmacology.orgfishersci.cafishersci.ca Its inhibitory action is well-documented, and it is known to bind specifically to the regulatory region of PKC. fishersci.cafishersci.ca Studies have shown that this compound affects the expression of different PKC isoforms. For instance, in HT-29 human colon carcinoma cells, treatment with this compound significantly inhibited the expression of PKC Delta and PKC zeta isoforms. fishersci.ca This modulation of PKC activity and expression is a key component of its antiproliferative effects and its interference with intracellular signal transduction. guidetopharmacology.orgwikipedia.org

A direct consequence of its PKC modulation is the inhibition of cell proliferation that relies on PKC-activated signaling pathways. wikipedia.org Research using a panel of human lung cancer cell lines demonstrated that this compound is a potent inhibitor of mitogenic signals that are dependent on PKC activation. wikipedia.org This inhibitory effect was observed in both small-cell and non-small-cell lung cancer cell lines. wikipedia.org

In studies on HT-29 human colon carcinoma cells, this compound was found to decrease the number of cultured cells in a manner dependent on both time and dose, with an EC₅₀ of 1.4 µM after three days of treatment. fishersci.ca This antiproliferative effect was directly linked to the compound's ability to suppress the expression of specific PKC isoforms. fishersci.ca These findings establish that the suppression of cancer cell growth by this compound involves the targeted inhibition of PKC-dependent proliferation. fishersci.ca

An Examination of the Molecular Interactions and Cellular Effects of this compound

This compound, a dihydropyridine derivative, is a compound of significant interest due to its selective antiproliferative activities and its capacity to counteract multidrug resistance in various tumor models. ncats.io As the (R)-enantiomer of niguldipine, it exhibits distinct molecular interactions compared to its (S)-enantiomer, which is primarily known for its cardiovascular effects. ncats.io This article delves into the specific mechanisms of action and molecular interactions of this compound, focusing on its influence on cellular processes as outlined in preclinical research.

Initial investigations into the antiproliferative mechanism of this compound indicate that it interferes with intracellular signal transduction. ncats.io This interference is multifaceted, affecting phosphoinositol pathways, the expression of protein kinase C (PKC), and the metabolism of intracellular calcium. ncats.io

Effects on Cell Cycle Regulation

This compound has been shown to impact the cell cycle in Friend erythroleukemia cells (FELC). nih.gov At a concentration of 2.5 microM, it significantly reduces the proliferation rate of these cells. nih.gov Further analysis revealed a notable increase in the percentage of cells in the S phase of the cell cycle, suggesting an arrest or prolongation of this phase. nih.gov This is accompanied by a decrease in DNA synthesis in cells exposed to the compound. nih.gov The regulation of the cell cycle is a complex process controlled by checkpoints and key proteins like cyclin-dependent kinases and cyclins, which ensure that cells divide in a controlled manner. khanacademy.orgkhanacademy.org

Influence on Cellular Differentiation Processes

The process of cellular differentiation can also be influenced by this compound. In studies using Friend erythroleukemia cells, continuous exposure to this compound significantly inhibited hexamethylene-bisacetamide (HMBA)-induced differentiation. nih.gov This inhibitory effect appears to occur at a pre-commitment stage, as even short-term exposure was sufficient to hinder the differentiation process. nih.gov This suggests that this compound interferes with the signaling pathways that are essential for the commitment of cells to a specific differentiation lineage.

Impact on Nuclear Protein Phosphorylation

A key aspect of this compound's mechanism of action is its effect on nuclear protein phosphorylation. nih.gov Phosphorylation, the addition of a phosphate (B84403) group to a protein, is a critical post-translational modification that regulates a wide array of cellular activities. wikipedia.org Research has demonstrated that exposure of Friend erythroleukemia cells to this compound leads to a decrease in the phosphorylation of two specific nuclear proteins with molecular weights of 80 kDa and 47 kDa. nih.gov This effect was observed after a 4-hour exposure to the drug. nih.gov Interestingly, while phosphorylation of these proteins decreased, Western blotting revealed an increase in the amount of nuclear PKC alpha. nih.gov The process of protein phosphorylation is a fundamental regulatory mechanism in signal transduction, and its alteration can have significant effects on cell function. wikipedia.orgrndsystems.com

Engagement with Phosphoinositol Pathways

Preclinical findings suggest that this compound interferes with intracellular signal transduction by affecting phosphoinositol pathways. ncats.io The phosphoinositol pathway is a crucial signaling cascade that begins with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govmdpi.com These second messengers play vital roles in various cellular processes, including the activation of protein kinase C (PKC) and the release of intracellular calcium. nih.govmdpi.com The interaction of this compound with this pathway is a key component of its broader mechanism of action.

Interference with Intracellular Calcium Metabolism

This compound has been shown to interfere with intracellular calcium metabolism. ncats.io Calcium is a ubiquitous second messenger that regulates a multitude of cellular functions, including muscle contraction, nerve conduction, and hormone release. msdmanuals.comwikipedia.org The concentration of intracellular calcium is tightly controlled through a complex system of channels, pumps, and binding proteins. msdmanuals.com Alterations in intracellular calcium levels can be influenced by calcium channel antagonists. nih.gov

This compound is the (R)-enantiomer of niguldipine, and its affinity for voltage-dependent calcium channels is significantly lower than that of its (S)-enantiomer. ncats.io Specifically, the (R)-enantiomer has a 40-fold lower affinity for the L-type calcium channel. ncats.io These channels are crucial for regulating calcium influx in response to membrane depolarization. oup.com The lower affinity of this compound for these channels results in minimal hypotensive activity compared to its (S)-counterpart. ncats.io Voltage-dependent calcium channels are complex structures with distinct drug receptor sites for various classes of blockers, including dihydropyridines. researchgate.net

Evidence suggests a potential role for the calcium/calmodulin pathway in the action of this compound. nih.gov Calmodulin is a highly conserved calcium-binding protein that, once activated by binding to Ca2+, modulates the activity of various target proteins, including kinases and phosphatases, as part of the calcium signal transduction pathway. wikipedia.org The calcium/calmodulin-dependent protein kinase (CaMK) signaling pathway, for instance, is involved in neuroprotective mechanisms. nih.gov The activation of this pathway is initiated by an increase in intracellular calcium, which can occur through various mechanisms, including influx through calcium channels. nih.gov

Preclinical Pharmacological and Biological Investigations

In vitro Research Paradigms

Laboratory-based studies using cell cultures have been instrumental in elucidating the pharmacological profile of dexniguldipine. These paradigms have allowed for controlled investigation of its interactions with various cancer cell lines and its ability to modulate resistance to standard chemotherapeutics.

This compound has demonstrated a selective antiproliferative effect, meaning its ability to inhibit cancer cell growth varies significantly depending on the tumor type. ncats.io

Melanoma and Renal-Cell Carcinoma: In a series of studies involving human tumor xenografts, this compound exhibited selective antiproliferative activity against several tumor types, including melanoma and renal-cell carcinoma. ncats.io

Lung Cancer: this compound has been identified as a potent inhibitor of cell proliferation in multiple human lung cancer cell lines. nih.govnih.gov Its mechanism in these cells involves the inhibition of mitogenic signal transduction pathways that are dependent on protein kinase C (PKC) activation. nih.gov Furthermore, it has been shown to effectively inhibit cell proliferation stimulated by epidermal growth factor (EGF), a common growth factor in many non-small-cell lung cancers. nih.gov

Friend Erythroleukemia: In Friend erythroleukemia cells (FELC), this compound hydrochloride (DNIG) has been shown to affect the cell cycle and differentiation. nih.gov As a protein kinase C (PKC) inhibitor, it was found to decrease the levels of P-glycoprotein, a key protein in multidrug resistance. nih.gov

Colon Carcinoma: In studies using the CC531 rat colon carcinoma model, this compound alone did not demonstrate significant antitumour effects in vitro. eur.nlnih.gov Its primary role in this cancer type was observed as a chemosensitizer rather than a direct antiproliferative agent. nih.gov

The antiproliferative activity of this compound is dose-dependent. ncats.io However, the specific concentrations required to inhibit cancer cell growth have been observed to vary by several orders of magnitude across different cell lines, highlighting the selective nature of its direct cytotoxic effects. ncats.io

A primary focus of preclinical research on this compound has been its ability to overcome multidrug resistance (MDR) in cancer cells. ncats.io The principal mechanism behind this is its direct interaction with and inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that expels chemotherapeutic drugs from cancer cells, thereby conferring resistance. nih.govscielo.br By inhibiting P-gp, this compound increases the intracellular concentration and enhances the cytotoxicity of various anticancer drugs. nih.govnih.gov

This compound has been consistently shown to be a more potent MDR modulator than verapamil (B1683045), a first-generation chemosensitizer.

In MDR murine Friend erythroleukemia cells, this compound was found to be approximately 8 times more potent than R,S-verapamil in reversing the accumulation deficit of daunorubicin (B1662515), with a 50% inhibitory concentration (IC50) of 0.73 µM compared to 5.4 µM for verapamil. nih.gov

When assessing the sensitization of these leukemia cells to the cytotoxic effects of daunorubicin, this compound was about 10 times more potent than verapamil. nih.gov

Other comparative studies have reported that the chemosensitizing potency of this compound is equal to or up to 50 times more effective than verapamil on a molar basis. eur.nl

In a study comparing multiple chemosensitizers in a multidrug-resistant leukemia cell line, this compound was found to be the most potent agent for increasing rhodamine-123 accumulation, surpassing SDZ PSC 833, cyclosporin (B1163) A, and verapamil. nih.gov

When used in combination, this compound demonstrates significant synergy with a range of established chemotherapeutic drugs, effectively restoring their cytotoxic activity in resistant cell lines.

Anthracyclines: In the intrinsic MDR rat colon carcinoma cell line CC531, co-incubation with 50 ng/ml of this compound increased the cytotoxicity of epidoxorubicin by approximately 15-fold. nih.gov In MDR-1 overexpressing cells, 1 µM of this compound enhanced the cytotoxicity of Adriamycin (doxorubicin) by a factor of 8 to 42. nih.gov It also effectively reverses resistance to daunorubicin and mitoxantrone (B413) in Friend leukemia cells. nih.gov

Vinca (B1221190) Alkaloids: In the same study on MDR-1 overexpressing cells, 1 µM this compound increased the cytotoxicity of vincristine (B1662923) by a resistance modulating factor of 16 to 63. nih.gov

Taxanes: this compound has been shown to efficiently modulate resistance to taxanes. In the ovarian carcinoma MDR cell line 2780AD, it reversed resistance to paclitaxel (B517696) and taxotere in the submicromolar concentration range, whereas other modulators like cyclosporin A and dexverapamil (B1218737) were largely ineffective. ebi.ac.uk

Other Agents: this compound also enhances the cytotoxicity of other chemotherapeutic agents like etoposide (B1684455) in various cell lines. ncats.io

The table below summarizes the synergistic effects of this compound with various chemotherapeutic agents in different cancer cell lines from in vitro studies.

| Chemotherapeutic Agent | Cancer Cell Line Model | Observed Synergistic Effect | This compound Concentration | Reference |

|---|---|---|---|---|

| Epidoxorubicin | CC531 Rat Colon Carcinoma | ~15-fold increase in cytotoxicity | 50 ng/mL | nih.gov |

| Adriamycin (Doxorubicin) | MDR-1 Overexpressing Cells | 8 to 42-fold resistance modulation | 1 µM | nih.gov |

| Vincristine | MDR-1 Overexpressing Cells | 16 to 63-fold resistance modulation | 1 µM | nih.gov |

| Daunorubicin | Friend Erythroleukemia (MDR) | ~10-fold more potent sensitization than verapamil | 0.73 µM (IC50 for reversal) | nih.gov |

| Paclitaxel / Taxotere | 2780AD Ovarian Carcinoma (MDR) | Effective reversal of resistance | Submicromolar range | ebi.ac.uk |

| Doxorubicin (B1662922) / Etoposide | Various MDR cell lines | Enhanced cytotoxicity | Not specified | ncats.io |

Cellular Uptake and Accumulation Studies (e.g., Rhodamine 123)

The capacity of this compound to modulate the cellular accumulation of other compounds has been a key area of investigation, particularly in the context of overcoming multidrug resistance (MDR) in cancer cells. MDR is often caused by the overexpression of efflux pumps like P-glycoprotein (PGP), which actively remove cytotoxic drugs from the cell, reducing their efficacy. nih.gov Studies have utilized the fluorescent dye Rhodamine 123, a known substrate of PGP, to probe the activity of these pumps and the potential of agents like this compound to inhibit them. nih.govplos.org

In multidrug-resistant leukemia cells, this compound was shown to dose-dependently increase the cellular accumulation of Rhodamine 123. nih.gov This effect is attributed to the inhibition of PGP-mediated efflux. nih.gov Further analysis of Rhodamine 123 efflux rates demonstrated a dramatic decrease in the presence of chemosensitizers like this compound. nih.gov When compared with other chemosensitizing agents, this compound was found to be the most potent in this test system. nih.gov The effect was also observed to be dependent on the pH of the test system. nih.gov

To further elucidate the interaction with PGP, an azido (B1232118) derivative of this compound was used for photoaffinity labeling experiments. nih.gov These studies confirmed that the derivative, which showed biological activity identical to this compound in reversing MDR and modulating Rhodamine 123 uptake, directly labels PGP. nih.gov

| Chemosensitizer | pEC50 (-log concentration for half-maximal effect) at pH 7.2 | pEC50 (-log concentration for half-maximal effect) at pH 8.0 |

|---|---|---|

| This compound | 6.5 | 7.2 |

| SDZ PSC 833 | Data not specified | Data not specified |

| Cyclosporin A | Data not specified | Data not specified |

| Verapamil | Data not specified | Data not specified |

| Dipyridamole | Data not specified | Data not specified |

| Quinidine | Data not specified | Data not specified |

| Amiodarone | Data not specified | Data not specified |

Note: Specific pEC50 values for other chemosensitizers were not provided in the source material, but this compound was reported as the most potent.

Investigations into PKC-Dependent Signaling and Cell Growth Regulation

A primary mechanism through which this compound exerts its antiproliferative effects is the inhibition of Protein Kinase C (PKC). nih.govnih.gov PKC is a family of enzymes crucial for various cellular processes, including cell proliferation and differentiation, and its dysregulation is implicated in cancer. mdpi.comfrontiersin.org

Studies have demonstrated that this compound is a potent inhibitor of mitogenic signal transduction pathways that depend on PKC activation. nih.gov In a panel of human lung cancer cell lines, this compound effectively inhibited PKC-dependent cell proliferation but did not affect cyclic-AMP-dependent proliferation. nih.gov This inhibitory action is not limited to lung cancer, as similar antiproliferative effects via inhibition of Ca2+ calmodulin have been noted in mammary cancer cell lines. nih.gov Furthermore, research has shown this compound can inhibit cell proliferation stimulated by epidermal growth factor (EGF), which is expressed in many non-small-cell cancer types. nih.gov

In Friend erythroleukemia cells (FELC), this compound's role as a PKC-specific inhibitor was examined in detail. nih.gov The study highlighted several effects on FELC activity, including impacts on proliferation and hexamethylene-bisacetamide-(HMBA)-induced differentiation. nih.gov The findings suggest that PKC plays a role in regulating FELC proliferation and differentiation, and that an inhibitor like this compound can modulate these processes. nih.gov The research also noted that exposure to this compound led to an increase in the amount of nuclear PKC alpha, even as phosphorylation decreased, and it also reduced the levels of P-glycoprotein. nih.gov

In vivo Animal Model Studies

The antitumor potential of this compound has been evaluated in several in vivo animal models, including xenograft and experimentally induced tumor models.

Antitumor Efficacy in Murine Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient animals, are a standard tool for assessing the in vivo efficacy of potential cancer therapies. nih.govcriver.com

The chemosensitizing ability of this compound was assessed in a multidrug-resistant (MDR) rat colon carcinoma model using CC531 cells. nih.goveur.nl In these studies, tumors were grown under the renal capsule. nih.goveur.nl While this compound administered alone did not exhibit antitumor effects, it consistently and modestly potentiated the tumor-growth-inhibiting effect of the chemotherapeutic drug epidoxorubicin. nih.goveur.nl This potentiation reached statistical significance in two of the four experiments conducted. nih.goveur.nl These findings demonstrate that this compound has potential as an MDR reverser in this solid tumor model. nih.gov

| Treatment Group | Outcome |

|---|---|

| This compound alone | No antitumor effect. |

| Epidoxorubicin alone | Moderate, consistent tumor growth inhibition. |

| This compound + Epidoxorubicin | Modest but consistent potentiation of epidoxorubicin's effect. Smallest resulting tumors. |

Research on Friend erythroleukemia cells (FELC) has established this compound as a potent agent that affects the cell cycle and differentiation, primarily through its well-documented anti-Protein Kinase C (PKC) activity. nih.gov As a PKC inhibitor, this compound was found to decrease P-glycoprotein levels in these cells. nih.gov These findings suggest that the compound could increase the effectiveness of other chemotherapeutic drugs, especially those that are S-phase-specific, by lengthening the S phase of the cell cycle and concurrently reducing multidrug resistance. nih.gov While these cellular studies provide a strong rationale, specific in vivo studies on the efficacy of this compound in murine xenograft models of erythroleukemia were not detailed in the reviewed sources.

Therapeutic Activity in Experimentally Induced Tumor Models

Beyond xenografts, this compound has shown therapeutic activity in other types of animal cancer models. In one key study, the compound demonstrated therapeutic effects in experimentally induced neuroendocrine lung tumors in hamsters. nih.govnih.gov This finding, coupled with its known antiproliferative effects on mammary cancer cell lines, highlights its potential across different tumor types. nih.govnih.gov

Furthermore, a prospective, randomized clinical trial was conducted in dogs with naturally occurring appendicular osteosarcoma, a disease whose biological behavior is similar to that in humans. nih.gov In this trial, dogs treated with this compound following amputation had a longer median remission duration and survival time compared to untreated dogs, demonstrating significant activity in inhibiting micrometastases. nih.gov

Studies in Companion Animal Oncology Models

The promising preclinical data led to investigations in companion animals with naturally occurring cancers, which often serve as valuable models for human diseases.

Given that the biological behavior of osteosarcoma in dogs is similar to that in humans, a prospective, randomized clinical trial was conducted to evaluate this compound's therapeutic potential in dogs with the disease. wikipedia.orgguidetopharmacology.org The study involved dogs with naturally occurring appendicular osteosarcoma who received treatment following limb amputation. wikipedia.org

The dogs were divided into three groups: a no-drug control group, a group receiving standard chemotherapy (cisplatin), and a group treated with this compound. wikipedia.orgfishersci.at The results showed that dogs treated with this compound had a significantly longer median remission duration and survival time compared to the untreated control dogs. wikipedia.orgguidetopharmacology.org However, the survival time for the this compound-treated group was shorter than that for the dogs receiving cisplatin. wikipedia.orgfishersci.at

A critical challenge in treating osteosarcoma is the high rate of occult metastatic disease present at the time of diagnosis, making systemic therapy essential. wikipedia.orgguidetopharmacology.org The canine osteosarcoma trial provided direct evidence of this compound's efficacy in this area. The study concluded that this compound has significant activity in the inhibition of canine osteosarcoma micrometastases. wikipedia.orgguidetopharmacology.orgfishersci.at This finding underscored its potential as a systemic agent to combat the spread of cancer cells following primary tumor removal. wikipedia.org

Table 2: Outcomes of Canine Appendicular Osteosarcoma Trial

| Treatment Group | Number of Subjects (n) | Median Remission & Survival Time vs. Control | Median Survival Time vs. Cisplatin |

|---|---|---|---|

| Control (no drug) | 8 | - | Shorter |

| This compound | 14 | Longer (P < 0.05) | Shorter (P < 0.05) |

Pharmacokinetic Profile and Disposition Studies

Absorption and Bioavailability Characteristics

Oral Absorption Properties

Dexniguldipine is readily absorbed after oral administration. eur.nl However, its absorption can be influenced by several factors, leading to wide interindividual variation in its pharmacokinetics. eur.nl P-glycoprotein (P-gp), an efflux transporter found in the intestines, can potentially reduce the absorption and oral bioavailability of drugs it transports. nih.gov While this compound itself is a P-gp inhibitor, the extent to which P-gp affects its own absorption is not fully elucidated. nih.govsuntextreviews.org For drugs with slow dissolution or diffusion rates, P-gp mediated efflux can significantly interfere with their delivery. nih.gov

Absolute Bioavailability Assessment

The absolute bioavailability of this compound has been found to be low and dose-dependent. In a study involving patients with malignant disease, the absolute bioavailability of an oral formulation of this compound was assessed at three increasing daily dosages: 750 mg, 1,500 mg, and 2,250 mg. The corresponding absolute bioavailability was 3%, 4%, and 5%, respectively. nih.gov This indicates a slight increase in bioavailability with higher doses, but it remains generally low. nih.gov The low bioavailability suggests that a significant portion of the orally administered drug does not reach the systemic circulation. nih.gov

Distribution Dynamics

Tissue Distribution in Preclinical Models (e.g., Plasma, Tumor, Renal Tissue)

Preclinical studies in rat models have demonstrated that this compound distributes into various tissues, with notably high concentrations found in tumor tissue. eur.nl In a study using rats with colon carcinoma, the concentration of this compound was measured 5 hours after a single oral dose. The levels were significantly higher in tumor tissue compared to plasma. eur.nl Similarly, high concentrations were also observed in renal tissue. nih.gov

A study in Wag/Rij rats bearing a multidCrug-resistant colon adenocarcinoma provided detailed insights into the tissue distribution. nih.gov Following a single oral administration, high tumor-tissue concentrations of this compound were observed. nih.gov In a multiple-dose experiment within the same study, where the drug was given once daily for three consecutive days, the tumor-tissue concentrations were even higher. nih.gov The metabolite of this compound, M-1, was also detected in plasma, tumor, and renal tissue, with its concentrations being approximately one-third of the parent compound in both plasma and tumor tissue. eur.nlnih.gov

Table 1: this compound and Metabolite M-1 Concentrations in a Rat Model 5 Hours After a Single Oral Dose

| Analyte | Plasma Concentration (ng/mL) | Tumor Tissue Concentration (ng/g) |

|---|---|---|

| This compound | 72 (± 19 SD) | 925 (± 495 SD) |

| Metabolite M-1 | 26 (± 6 SD) | 289 (± 127 SD) |

Data from a study in rats with CC531 rat colon carcinoma. eur.nl

Correlation between Plasma and Tissue Concentrations

A high degree of correlation has been established between the concentrations of this compound in plasma and those in both tumor and renal tissue. nih.gov Studies in tumor-bearing Wag/Rij rats demonstrated correlation coefficients greater than 0.8, indicating a strong positive relationship. nih.gov This suggests that plasma concentrations can be a reliable indicator of the drug's concentration at the tissue level, which is particularly relevant for its therapeutic effect within tumors. nih.gov Despite this correlation, it is important to note that the absolute concentrations in tumor tissue were found to be more than ten times the plasma levels. eur.nl

Volume of Distribution

This compound exhibits a high volume of distribution, which is consistent with its lipophilic nature and extensive tissue distribution. eur.nlmsdmanuals.com In animal models, the volume of distribution has been reported to be in the range of 20-40 L/kg. eur.nl In a clinical pharmacokinetic study involving intravenous administration to patients, the volume of distribution was determined to be 1,193 L. nih.gov A separate source reports a volume of distribution of 8.40 L/kg. drugcentral.org The high volume of distribution indicates that the drug is not confined to the bloodstream but is widely distributed throughout the body's tissues. msdmanuals.com

Metabolism and Excretion

Identification and Characterization of Metabolites (e.g., Pyridine (B92270) Metabolite M-1)

The metabolism of this compound, a dihydropyridine (B1217469) derivative, leads to the formation of various metabolites. ncats.io A principal transformation is the oxidation of the dihydropyridine ring to a pyridine ring, a common metabolic pathway for this class of compounds.

One of the major metabolites identified is the pyridine metabolite, often referred to as M-1. nih.gov Studies in animal models have been crucial in characterizing this metabolite. In research involving tumor-bearing rats, the pharmacokinetics of both this compound and its pyridine metabolite M-1 were assessed in plasma, tumor, and renal tissue. nih.gov These investigations revealed that M-1 is not only present but constitutes a significant portion of the drug-related material in tissues; for instance, tumor-tissue concentrations of M-1 were found to be approximately one-third of the parent this compound concentrations. nih.gov

Furthermore, this pyridine metabolite is not an inactive byproduct. In vitro studies have shown that the main pyridine metabolite of this compound retains pharmacological activity, displaying a capacity to reverse multidrug resistance in murine leukemia cells, similar to the parent compound. nih.gov

Metabolic Clearance Rates

Metabolic clearance is the measure of the volume of biological fluid cleared of a drug per unit of time due to metabolic processes. nih.gov For this compound, clearance has been determined in clinical studies. Following intravenous administration, the clearance was reported to be 36.9 L/h. nih.gov Another source reports a clearance value of 9.3 mL/min/kg. idrblab.net These values indicate the rate at which this compound is removed from systemic circulation, primarily through metabolism.

| Parameter | Value | Source |

|---|---|---|

| Clearance (IV administration) | 36.9 L/h | nih.gov |

| Clearance | 9.3 mL/min/kg | idrblab.net |

Population Pharmacokinetics

Population pharmacokinetics analyzes the sources and correlates of variability in drug concentrations among individuals, aiming to identify factors that influence drug disposition.

Interindividual Variability in Pharmacokinetic Parameters

A prominent feature of this compound's pharmacokinetic profile is the substantial variability observed between individuals. nih.gov Clinical trial data have consistently shown wide interindividual variation in its pharmacokinetic parameters following oral administration. nih.goveur.nl

This variability is evident in key pharmacokinetic measures such as the area under the plasma concentration-time curve (AUC). In preclinical studies with rats, the AUC for both this compound and its primary metabolite, M-1, was observed to vary significantly, by a factor of 2 to 6, across different experiments under similar conditions. nih.gov This high degree of variability suggests that factors such as genetic differences in metabolic enzymes or transporters likely play a significant role in the disposition of this compound. mdpi.commdpi.com

Dose-Dependent Pharmacokinetic Behavior

The pharmacokinetics of this compound exhibit dose-dependent characteristics. This means that changes in dose can lead to disproportionate changes in plasma concentrations and other pharmacokinetic parameters. mdpi.com

In a phase I dose-escalation trial, a dose-dependent increase in steady-state serum concentrations was observed with oral doses up to 1,000 mg daily. nih.gov However, at higher doses, there was no clear further increase in serum concentrations, suggesting that a saturation process, likely related to absorption or first-pass metabolism, occurs at higher dose levels. nih.gov

Further evidence of dose-dependent behavior comes from a study evaluating the bioavailability of different oral doses. The absolute bioavailability was found to increase slightly with the dose, rising from 3% to 5% as the total daily dose increased from 750 mg to 2,250 mg. nih.gov This behavior is often indicative of the saturation of hepatic first-pass metabolism; as the liver's metabolic capacity is exceeded with higher doses, a larger fraction of the drug reaches systemic circulation. derangedphysiology.com

| Oral Dosage (mg/day) | Absolute Bioavailability | Source |

|---|---|---|

| 750 | 3% | nih.gov |

| 1500 | 4% | nih.gov |

| 2250 | 5% | nih.gov |

Pharmacokinetic Modeling

Given the complex pharmacokinetic characteristics of this compound, including high interindividual variability and dose-dependent, non-linear behavior, sophisticated pharmacokinetic models are necessary to adequately describe and predict its disposition. nih.govnih.gov While specific, fully developed population pharmacokinetic models for this compound are not detailed in the reviewed literature, the available data allow for inferences about the required structure of such models.

A suitable model would need to incorporate non-linear clearance, such as Michaelis-Menten kinetics, to account for the observed saturation at higher doses. mdpi.com Furthermore, the significant interindividual variability necessitates a population pharmacokinetic (PopPK) approach. researchgate.net This type of modeling helps to quantify the extent of variability and to identify potential covariates (such as patient demographics, organ function, or genetic markers) that could explain why different individuals handle the drug differently. mdpi.comresearchgate.net Physiologically based pharmacokinetic (PBPK) models could also be a valuable tool, providing a mechanistic framework to integrate in vitro metabolism data with in vivo physiological information to predict drug distribution and clearance. frontiersin.org

Clinical Research and Translational Studies

Phase I Clinical Development

Phase I trials are the first step in testing a new drug in humans and are primarily designed to assess its safety, determine a safe dosage range, and identify side effects. For dexniguldipine, these early trials have explored its systemic exposure, tolerability, and potential use both as a single agent and in combination with other chemotherapy drugs.

Evaluation of Systemic Exposure and Pharmacokinetic Parameters in Cancer Patients

The pharmacokinetic profile of this compound has been investigated through both oral and intravenous administration in cancer patients.

Following intravenous administration, this compound exhibits a terminal half-life of approximately 22.4 hours. nih.gov The clearance rate has been measured at 36.9 liters per hour, with a volume of distribution of 1,193 liters. nih.gov Studies have shown a linear increase in serum concentration with increasing intravenous doses over a four-hour infusion period. nih.gov Longer infusion times, over 48 hours, have been shown to maintain reasonably constant serum levels of the drug. nih.gov

Oral administration of this compound has demonstrated low absolute bioavailability, estimated at 3% to 5%, which appears to increase slightly with higher doses. nih.gov Despite its low bioavailability, the oral formulation has been observed to produce clinical effects. nih.gov Pharmacokinetic data from oral administration show wide interindividual variation. nih.gov A dose-dependent increase in steady-state serum concentrations was observed at daily doses up to 1,000 mg, with no significant further increase at higher doses. nih.gov Consistently high concentrations were achieved at a daily dose of 2,500 mg. nih.gov

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Route of Administration | Citation |

|---|---|---|---|

| Terminal Half-life | 22.4 hours | Intravenous | nih.gov |

| Clearance | 36.9 L/h | Intravenous | nih.gov |

| Volume of Distribution | 1,193 L | Intravenous | nih.gov |

| Absolute Bioavailability | 3-5% | Oral | nih.gov |

Tolerability and Safety Endpoint Analysis in Early-Phase Trials

The tolerability and safety of this compound have been evaluated in early-phase clinical trials. In a Phase I dose-escalation trial of orally administered this compound-HCl, the main parameters evaluated were subjective tolerance, laboratory values, and cardiovascular parameters such as blood pressure and ECG. nih.gov The major adverse events reported were dizziness and nausea, which were generally mild and not clearly dose-related. nih.gov Vomiting was observed in one patient. nih.gov Some patients experienced hypotensive effects and orthostatic dysregulation, but these were not considered dose-limiting. nih.gov Ultimately, no dose-limiting toxicity was identified, and the maximally tolerated dose could not be determined in this particular study. nih.gov

Another Phase I study involving intravenous administration also assessed the safety profile of this compound. nih.gov

Exploration of Single-Agent and Combination Regimens

This compound has been evaluated as both a single agent and in combination with other chemotherapeutic drugs. As a single agent, its antiproliferative activity has been noted in various tumor models. nih.gov

In a Phase I study, this compound was administered in combination with vinblastine (B1199706) to patients with metastatic or locally advanced cancer. nih.gov This trial was designed to determine the maximum tolerated dose and safety of intravenously administered this compound, both alone and in combination with vinblastine. nih.gov The study involved two parts, with patients in the first part receiving this compound daily for four days and vinblastine on the third day. nih.gov The second part involved a four-hour infusion of this compound followed by a continuous 48-hour infusion. nih.gov

Exploratory Clinical Outcomes

While the primary goal of Phase I trials is to assess safety, they also provide an early opportunity to observe signs of anti-tumor activity.

Observations of Tumor Response and Disease Stabilization

Preliminary evidence of anti-tumor activity has been observed in patients treated with this compound. In one pharmacokinetic study, two patients showed tumor regression during treatment. nih.gov The concept of disease control rate (DCR), which includes complete response, partial response, and stable disease, is a useful metric in evaluating therapies that may have tumoristatic effects rather than purely tumoricidal ones. nih.gov

Application in Specific Malignancies (e.g., Renal Cell Carcinoma, Acute Myeloid Leukemia, Multiple Myeloma)

The clinical investigation of this compound has included patients with various types of cancer, with some specific malignancies being of particular interest.

Renal Cell Carcinoma: In a pharmacokinetic study of this compound-HCl, one patient with renal cell carcinoma achieved a partial remission. nih.gov This observation of a clinical effect, despite the low bioavailability of the oral formulation, was noteworthy. nih.gov

Acute Myeloid Leukemia and Multiple Myeloma: Currently, there is no specific clinical trial data available from the provided search results detailing the application of this compound in patients with acute myeloid leukemia or multiple myeloma.

Translational Implications for Overcoming Clinical Drug Resistance

The development of multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. ncats.io The overexpression of efflux pumps like P-glycoprotein (P-gp) in cancer cells prevents cytotoxic drugs from reaching their intracellular targets, leading to treatment failure. ncats.io this compound has emerged as a compound with significant potential to overcome this resistance. Its translational implications are centered on its ability to achieve effective concentrations in the body without the severe side effects that have plagued earlier MDR modulators, and its relative efficacy within the landscape of these agents.

Achieving Therapeutically Relevant Concentrations without Dose-Limiting Effects

A critical challenge for MDR modulators is the ability to reach and maintain concentrations in the plasma and, more importantly, within the tumor tissue that are sufficient to inhibit P-gp without causing unacceptable toxicity to the patient. First-generation modulators, such as verapamil (B1683045), were often limited by severe cardiovascular side-effects, like hypotension and cardiac arrhythmias, at concentrations required for effective MDR reversal. eur.nl

This compound, the (R)-enantiomer of niguldipine, was specifically developed to address this issue. It exhibits a 40-fold lower affinity for L-type calcium channels compared to its (S)-enantiomer, resulting in minimal hypotensive activity. ncats.io This characteristic is a significant translational advantage, as it allows for the administration of higher doses to achieve therapeutically relevant concentrations for MDR modulation.

Preclinical and clinical studies have provided evidence that this compound can achieve these necessary concentrations:

In Vitro Efficacy: In laboratory settings, this compound has been shown to be a potent modulator of MDR. For instance, in an in vitro study using the multidrug-resistant rat colon carcinoma cell line CC531, a concentration of 50 ng/mL of this compound was sufficient to increase the cytotoxicity of epidoxorubicin by approximately 15-fold. eur.nlnih.gov In another study on MDR murine leukemia cells, this compound was about 8 times more potent than verapamil in reversing daunorubicin (B1662515) resistance, with a 50% inhibitory concentration (IC50) of 0.73 µmol/L compared to 5.4 µmol/L for verapamil. nih.gov

Clinical Pharmacokinetics: A phase I dose-escalation trial in cancer patients provided crucial data on the concentrations achievable in humans. The study found that while there was wide interindividual variation, steady-state serum concentrations increased with doses up to 1,000 mg daily. aacrjournals.org Importantly, no dose-limiting toxicity was identified, and a maximum tolerated dose was not reached, even at the highest doses tested. aacrjournals.org Consistently high concentrations were achieved with a daily dose of 2,500 mg, which was recommended for phase II trials. aacrjournals.org The primary adverse events were mild and not clearly dose-related, including dizziness and nausea. aacrjournals.org

These findings collectively suggest that this compound can be administered to patients at doses that result in plasma and tumor concentrations sufficient to modulate P-gp-mediated MDR without the dose-limiting cardiovascular toxicities associated with earlier agents.

Table 1: this compound Concentration and MDR Reversal Effects

| Study Type | Model System | This compound Concentration | Observed Effect | Reference |

| In Vitro | Rat Colon Carcinoma (CC531) | 50 ng/mL | ~15-fold increase in epidoxorubicin cytotoxicity. | eur.nlnih.gov |

| In Vitro | Murine Leukemia (F4-6RADR) | 0.73 µmol/L (IC50) | 8-fold more potent than verapamil in reversing daunorubicin resistance. | nih.gov |

| In Vivo (Rat) | CC531 Colon Carcinoma | 30 mg/kg oral dose | Plasma: 72 ng/mL; Tumor: 925 ng/g. | eur.nlnih.govnih.gov |

| Clinical (Human) | Phase I Trial | Up to 2,500 mg/day | Consistently high serum concentrations achieved without dose-limiting toxicity. | aacrjournals.org |

Comparative Efficacy within the Landscape of MDR Modulators

This compound is classified as a second-generation MDR modulator. nih.govaboutscience.eu The development of these agents has progressed through several generations, each aiming to improve upon the efficacy and safety of the last.

First-Generation Modulators: This group includes compounds like verapamil and cyclosporin (B1163) A, which were incidentally discovered to have P-gp inhibitory properties. exonpublications.com Their clinical utility was severely hampered by low potency and the need for high doses that caused significant toxicity. exonpublications.comresearchgate.net this compound has consistently been shown to be more potent than verapamil, with reports indicating it is 8 to 10 times, and in some preclinical models up to 50 times, more effective at reversing MDR. eur.nlnih.gov

Second-Generation Modulators: this compound belongs to this class, alongside other drugs such as valspodar (B1684362) (PSC 833) and dexverapamil (B1218737). nih.govexonpublications.com These agents were developed to have greater specificity and potency for P-gp with reduced side effects compared to the first generation. nih.govaboutscience.eu For example, valspodar, a non-immunosuppressive analog of cyclosporine A, is 5-10 times more potent than its parent compound. nih.gov However, a significant drawback of second-generation modulators, including this compound, is their interaction with the cytochrome P450 3A4 (CYP3A4) enzyme system. aboutscience.euexonpublications.com Since many chemotherapeutic agents are also metabolized by CYP3A4, co-administration can lead to unpredictable pharmacokinetic interactions, complicating dosing regimens. exonpublications.com

Third-Generation Modulators: Developed to overcome the limitations of the second generation, this class includes compounds like tariquidar (B1662512) (XR9576), zosuquidar (B1662489) (LY335979), and elacridar (B1662867) (GF120918). aboutscience.euresearchgate.netnih.gov These agents are characterized by very high potency (effective at nanomolar concentrations) and high specificity for P-gp, with minimal interaction with CYP450 enzymes. nih.govresearchgate.net For instance, tariquidar has been shown to be more than 15-fold more potent than the second-generation modulator valspodar and several logs more potent than first-generation agents. aacrjournals.org While these third-generation inhibitors showed great promise in preclinical studies and were advanced to clinical trials, they have so far largely failed to demonstrate a significant improvement in therapeutic efficacy in late-stage trials. researchgate.netresearchgate.netnih.gov

Table 2: Comparative Landscape of P-gp Modulator Generations

| Generation | Representative Compounds | Key Characteristics | Limitations |

| First | Verapamil, Cyclosporin A | - Incidentally discovered P-gp inhibition- Low potency | - High toxicity at effective concentrations- Lack of specificity |

| Second | This compound , Valspodar, Biricodar | - Higher potency and specificity than 1st gen.- Reduced intrinsic pharmacological effects | - Inhibition of CYP3A4, leading to drug-drug interactions- Substrates for other ABC transporters |

| Third | Tariquidar, Zosuquidar, Elacridar | - Very high potency (nanomolar range)- High specificity for P-gp- Minimal interaction with CYP3A4 | - Limited success in late-stage clinical trials- Potential for off-target toxicities |

Structure Activity Relationships Sar and Medicinal Chemistry Research

Stereochemical Impact on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the pharmacological activity of many drugs, and dexniguldipine is a prime example. tandfonline.comnih.gov The spatial orientation of its functional groups dictates its interaction with biological targets, leading to distinct pharmacological profiles for its enantiomers.

Influence of (R)-Enantiomer Configuration on P-gp Interaction

This compound's ability to counteract multidrug resistance is primarily attributed to its interaction with P-glycoprotein (P-gp), a key efflux pump responsible for extruding chemotherapeutic agents from cancer cells. tandfonline.com The (R)-configuration of this compound is crucial for this interaction. nih.gov Research has shown that this compound binds to P-gp, thereby inhibiting its function and increasing the intracellular concentration of anticancer drugs. nih.govncats.io Photoaffinity labeling experiments have further elucidated that this compound interacts with a specific binding site on P-gp. nih.gov The stereochemistry of 1,4-dihydropyridine (B1200194) (DHP) derivatives, in general, has a significant impact on their binding to P-gp, affecting not only the binding itself but also membrane permeation and accumulation. tandfonline.comnih.gov This highlights the importance of considering stereochemistry in the development of new P-gp inhibitors. nih.gov

Dissociation of Calcium Antagonistic Activity from MDR Reversal Potency

A significant advantage of this compound is the separation of its potent MDR-reversing activity from strong calcium channel antagonism, an effect prominent in its (S)-enantiomer, niguldipine. ncats.io The (R)-enantiomer of niguldipine, this compound, exhibits a 40-fold lower affinity for L-type calcium channels compared to its (S)-counterpart. ncats.ionih.gov This stereoselective separation is a critical aspect of its therapeutic potential, as it minimizes the cardiovascular side effects typically associated with dihydropyridine (B1217469) calcium channel blockers. ncats.ionih.gov This dissociation allows for the exploration of this compound and its analogs as MDR modulators without the dose-limiting hypotensive effects. ncats.ionih.gov The development of dihydropyridine derivatives with reduced calcium channel blocking activity has been a key strategy in creating effective MDR reversal agents. nih.govpsu.edu

Chemical Modifications and Design Strategies

The dihydropyridine scaffold of this compound offers a versatile platform for chemical modifications aimed at enhancing MDR modulator activity and further reducing off-target effects.

Role of Dihydropyridine Scaffold Substituents

The nature and position of substituents on the 1,4-dihydropyridine ring are critical determinants of biological activity. frontierspartnerships.org Variations in the substituents at the C3, C4, and C5 positions can significantly influence the MDR-reversing potency. frontierspartnerships.orguomphysics.net For instance, the presence of ester groups at the C3 and C5 positions is often associated with calcium channel antagonistic activity. nih.gov Replacing these ester groups can diminish this activity while retaining or even enhancing MDR reversal properties. nih.gov Furthermore, the substituent at the C4 position plays a crucial role. While many classic dihydropyridine calcium channel blockers have an aryl group at this position, introducing alkyl groups has been shown to be effective for both overcoming MDR and reducing calcium antagonistic activity. nih.gov The lipophilicity of the molecule, influenced by these substituents, is also an important factor. frontierspartnerships.org

Development of Novel Dihydropyridine Derivatives with MDR Modulator Activity

Building on the understanding of SAR, researchers have designed and synthesized numerous novel dihydropyridine derivatives with the goal of creating more potent and selective MDR modulators. nih.govresearchgate.net These efforts have involved modifying various parts of the molecular scaffold, including the N-benzyl residue and the ester functions at the 3- and 5-positions. nih.gov Some of these novel compounds have demonstrated significant potential in reversing drug resistance in cancer cell lines and in animal models. nih.gov The overarching strategy is to optimize the structural features required for P-gp inhibition while minimizing those responsible for calcium channel blockade. nih.gov This has led to the development of compounds with improved therapeutic profiles for overcoming MDR in cancer treatment. brieflands.com

Future Research Directions and Therapeutic Potential

Optimization of Dexniguldipine-Based Therapies

The optimization of therapies involving this compound is a critical next step to enhance its clinical utility. This involves moving beyond empirical dosing to more sophisticated, data-driven approaches.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: A significant avenue for optimization lies in the application of pharmacokinetic and pharmacodynamic (PK/PD) modeling. researchgate.netnih.govmdpi.com By developing mathematical models that describe the relationship between drug dosage, plasma concentrations, and the desired therapeutic effect (such as the degree of P-gp inhibition or chemosensitization), researchers can predict optimal dosing strategies. researchgate.net These models can help to individualize treatment, taking into account patient-specific factors that may influence drug metabolism and response, thereby maximizing efficacy while minimizing potential toxicities. mdpi.com

Adaptive Clinical Trial Designs: Future clinical trials investigating this compound could benefit from the implementation of adaptive designs. nih.govnih.gov Unlike traditional trial designs, adaptive trials allow for pre-planned modifications based on accumulating data. nih.gov This could involve adjusting dosages, treatment schedules, or patient populations during the trial to more efficiently identify the optimal therapeutic window and the patient subgroups most likely to benefit from this compound combination therapy. researchgate.netresearchgate.netmdpi.com Such designs can accelerate the drug development process and increase the likelihood of successful outcomes. nih.gov

Integration with Advanced Drug Delivery Systems (e.g., Nanomedicine)

The therapeutic efficacy of this compound could be significantly enhanced through its integration with advanced drug delivery systems, particularly in the realm of nanomedicine.

Nanoparticle-Based Delivery: Encapsulating this compound within nanoparticles, such as polymeric nanoparticles or liposomes, offers several potential advantages. rsc.orgmdpi.comuno.edunih.gov These nanoscale carriers can improve the solubility and stability of hydrophobic drugs like this compound, protect it from premature degradation, and prolong its circulation time. nih.govnih.govscielo.br Furthermore, nanoparticles can be engineered for targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect or by attaching specific ligands that recognize cancer cell surface receptors. nih.govnih.gov This targeted approach could increase the concentration of this compound at the tumor site, thereby enhancing its chemosensitizing effect while reducing systemic exposure and potential side effects. nih.gov While the formulation of this compound into such systems is a promising area of research, specific studies on this compound-loaded nanoparticles are yet to be extensively reported.

Liposomal Formulations: Liposomes are another promising delivery vehicle for this compound. nih.govscielo.brmdpi.comresearchgate.net These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs and have been successfully used to improve the therapeutic index of various anticancer agents. scielo.brmdpi.com A liposomal formulation of this compound could potentially improve its pharmacokinetic profile and facilitate its accumulation in tumor tissues. nih.gov Research into the development and characterization of such formulations is a logical next step in advancing the clinical potential of this compound.

Exploration of Novel Combinatorial Strategies for Resistance Management

While this compound's primary role has been in reversing P-gp-mediated MDR, future research should explore its utility in broader combinatorial strategies to address the multifaceted nature of drug resistance.

Targeting Non-P-gp Mediated Resistance: Cancer cells can develop resistance through various mechanisms beyond P-gp overexpression. These include the upregulation of other efflux pumps (e.g., MRP1, BCRP), alterations in drug targets, and activation of survival pathways. mdpi.com Investigating the synergistic effects of this compound with inhibitors of these alternative resistance mechanisms could lead to more robust and durable therapeutic responses. mdpi.com For instance, combining this compound with agents that target other ABC transporters or with drugs that modulate apoptosis could overcome multiple layers of resistance. nih.gov

Synergy with Targeted Therapies and Immunotherapy: The landscape of cancer treatment is increasingly dominated by targeted therapies and immunotherapies. nih.govnih.govresearchgate.net A crucial area of future research is to explore the potential synergistic interactions between this compound and these newer classes of drugs. nih.govmdpi.com For example, by increasing the intracellular concentration of a targeted therapy that is a P-gp substrate, this compound could enhance its efficacy. Furthermore, the modulation of PKC by this compound might influence signaling pathways that are also targeted by other drugs, potentially leading to synergistic anticancer effects. The interplay between chemosensitization and the tumor immune microenvironment is another exciting frontier for investigation.

Investigation of Additional Molecular Targets and Pathways

To fully understand the therapeutic potential of this compound, it is essential to look beyond its known targets of P-gp and PKC.

Proteomic Approaches: Modern proteomic technologies can be employed to identify novel molecular targets of this compound. researchgate.netnih.govnih.govmiami.educancer.gov By analyzing changes in the cancer cell proteome following treatment with this compound, researchers can identify previously unknown proteins and signaling pathways that are modulated by the drug. nih.govnih.gov This could reveal new mechanisms of action and provide a rationale for novel combination therapies. nih.gov

Impact on Apoptosis and Cell Cycle Regulation: Preliminary studies have suggested that this compound can affect the cell cycle. nih.gov Further investigation into its impact on apoptotic pathways is warranted. nih.govmdpi.commdpi.com Understanding whether this compound can directly induce or sensitize cancer cells to apoptosis, independent of its P-gp inhibitory function, could open up new therapeutic applications. nih.gov Detailed studies on its effects on key regulators of apoptosis and cell cycle progression could provide valuable insights into its broader anticancer activities. nih.govmdpi.com

Role in Broadening Chemotherapeutic Efficacy in Refractory Cancers

The ultimate goal of developing a chemosensitizing agent like this compound is to improve outcomes for patients with cancers that are resistant to standard treatments.

Preclinical Studies in Diverse Refractory Cancer Models: While initial studies have shown promise in models of colon carcinoma and leukemia, there is a need for comprehensive preclinical evaluation of this compound in a wider range of refractory solid tumors and hematological malignancies. nih.govnih.govsemanticscholar.orgresearchgate.netmdpi.com This should include models of notoriously difficult-to-treat cancers such as pancreatic, ovarian, and certain types of lung cancer, where MDR is a major clinical hurdle. nih.govnih.gov Such studies would provide the necessary preclinical evidence to support its clinical investigation in these patient populations.

Clinical Investigations in Refractory Cancers: Based on promising preclinical data, well-designed clinical trials will be essential to evaluate the efficacy of this compound in combination with standard-of-care chemotherapy in patients with refractory cancers. These trials should aim to not only assess clinical endpoints such as response rates and survival but also to incorporate biomarker studies to identify patients most likely to benefit from this therapeutic approach.

Q & A

Q. What experimental models are most appropriate for studying Dexniguldipine’s inhibition of P-glycoprotein (P-gp) in multidrug resistance (MDR) cancer research?

- Methodological Answer: Use in vitro models like human carcinoma cell lines (e.g., KB-V1 or Caco-2) with overexpressed P-gp. Validate inhibition via calcein-AM assays, where this compound blocks P-gp efflux activity, increasing intracellular calcein fluorescence . Complement with radioligand binding assays (e.g., -vinblastine displacement) to quantify binding affinity. For in vivo relevance, employ xenograft models with P-gp-positive tumors, monitoring drug accumulation via LC-MS/MS .

Q. How should researchers characterize this compound’s physicochemical properties to ensure reproducibility in pharmacokinetic studies?

- Methodological Answer: Perform high-performance liquid chromatography (HPLC) with UV detection to assess purity (>95%). Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (HRMS) for structural confirmation. Measure logP (octanol-water partition coefficient) via shake-flask methods to evaluate lipophilicity, critical for blood-brain barrier penetration studies .

Q. What are the standard protocols for evaluating this compound’s synergy with chemotherapeutic agents in reversing MDR?

- Methodological Answer: Design combination studies using fixed-ratio methods (e.g., Chou-Talalay) to calculate combination indices (CI). Use isobologram analysis to distinguish additive, synergistic, or antagonistic effects. Validate with clonogenic assays to measure long-term cell survival post-treatment .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between this compound’s in vitro efficacy and poor clinical outcomes in MDR modulation?

- Methodological Answer: Investigate pharmacokinetic limitations (e.g., rapid metabolism, plasma protein binding) using hepatic microsome assays and plasma stability tests. Optimize formulations (e.g., liposomal encapsulation) to enhance bioavailability. Incorporate 3D tumor spheroid or patient-derived organoid models to mimic tumor microenvironment complexity .

Q. What experimental strategies address contradictory data on this compound’s off-target effects in neuronal calcium channel modulation? **

- Methodological Answer: Conduct selectivity profiling using patch-clamp electrophysiology on L-type calcium channels (e.g., Cav1.2) and P-gp-expressing cells. Compare IC₅₀ values for P-gp inhibition vs. calcium channel blockade. Employ CRISPR/Cas9 knockout models to isolate P-gp-specific effects .

Q. How can researchers optimize dose-ranging studies for this compound to minimize toxicity while maintaining MDR reversal efficacy?

- Methodological Answer: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with P-gp inhibition. Apply toxicity thresholds from rodent studies (e.g., maximum tolerated dose) to design phase I clinical trial templates. Integrate transcriptomic profiling (RNA-seq) to identify biomarkers of efficacy-toxicity balance .

Q. What analytical approaches resolve inconsistencies in this compound’s binding kinetics across different P-gp conformational states?

- Methodological Answer: Employ cryo-electron microscopy (cryo-EM) to visualize this compound-P-gp interactions in nucleotide-bound (open) vs. apo (closed) states. Validate with molecular dynamics simulations to predict binding free energy (ΔG) and residence time .

Methodological Guidelines

- Data Contradiction Analysis : When conflicting results arise (e.g., variable IC₅₀ values across studies), perform meta-analyses using PRISMA frameworks to assess heterogeneity sources (e.g., cell line variability, assay conditions) .

- Reporting Standards : Adhere to NIH preclinical guidelines for experimental rigor, including randomization, blinding, and power analysis . Use ARRIVE 2.0 checklists for animal studies .

- Ethical Compliance : For studies involving human-derived cells, obtain IRB approval and document informed consent protocols per Declaration of Helsinki standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.